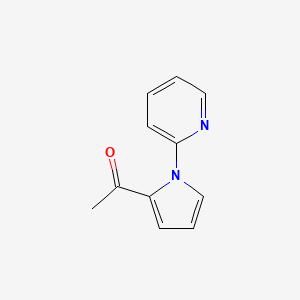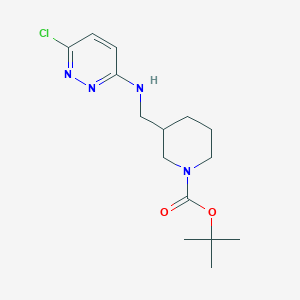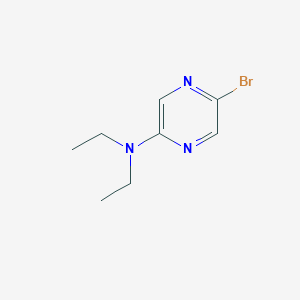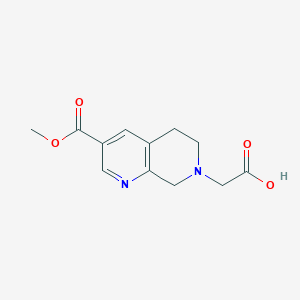
4-(2-氨基-1,3-噻唑-4-基)-2-甲基苯-1,3-二醇
描述
4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is a chemical compound that features a thiazole ring fused to a benzene ring with hydroxyl and amino groups
科学研究应用
4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating infections and oxidative stress-related diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is Leukotriene A-4 hydrolase in humans . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses.
Mode of Action
It is believed to interact with its target, leukotriene a-4 hydrolase, potentially altering its function
生化分析
Biochemical Properties
4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response . The interaction between 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol and leukotriene A-4 hydrolase can inhibit the enzyme’s activity, thereby modulating the inflammatory process. Additionally, the compound’s phenol group allows it to participate in redox reactions, potentially acting as an antioxidant .
Cellular Effects
The effects of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as nitric oxide, which plays a crucial role in cellular communication and immune response . Furthermore, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
At the molecular level, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound can bind to the active site of leukotriene A-4 hydrolase, preventing the enzyme from catalyzing its substrate . Additionally, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can interact with transcription factors, leading to changes in gene expression . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can lead to changes in cellular function, such as altered gene expression and metabolic activity . These long-term effects are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as reducing inflammation and oxidative stress . High doses of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to participate in redox reactions, acting as an antioxidant and modulating the levels of reactive oxygen species (ROS) in cells . Additionally, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can influence the activity of enzymes involved in the metabolism of amino acids and carbohydrates, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The presence of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol in these compartments allows it to interact with different biomolecules, thereby exerting its effects on cellular functions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is usually formed through the reaction of a suitable amine with carbon disulfide and an alpha-haloketone.
Introduction of Substituents:
Methylation: The methylation of the benzene ring at the 2-position is typically performed using a methylating agent such as methyl iodide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl groups to carbonyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can reduce the nitro group to an amino group, if present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted benzene derivatives.
相似化合物的比较
4-(2-Amino-1,3-thiazol-4-yl)phenol: Similar structure but lacks the methyl group at the 2-position.
2,4-Disubstituted Thiazoles: Various substituents on the thiazole ring affecting biological outcomes.
Uniqueness: 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is unique due to its specific arrangement of functional groups, which contributes to its distinct biological and chemical properties compared to other thiazole derivatives.
属性
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-5-8(13)3-2-6(9(5)14)7-4-15-10(11)12-7/h2-4,13-14H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLARRMZZRCSUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=CSC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


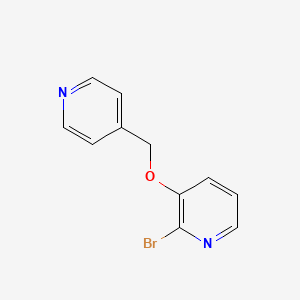
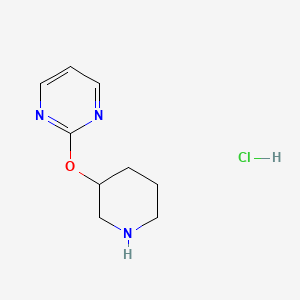
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501263.png)
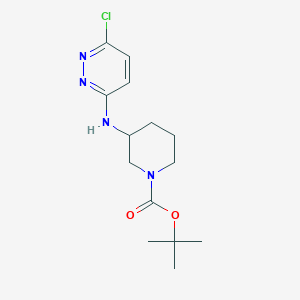
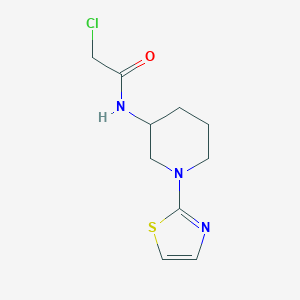
![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)

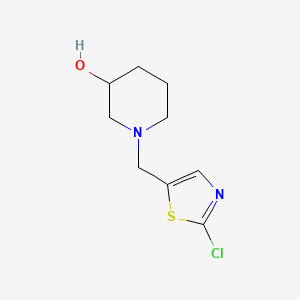
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol](/img/structure/B1501274.png)
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)
